molecular formula C17H15NO2S B10833441 Heterocyclic derivative 3

Heterocyclic derivative 3

カタログ番号: B10833441
分子量: 297.4 g/mol
InChIキー: QSNHNADSPWYHPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H15NO2S

分子量

297.4 g/mol

IUPAC名

3-[2-(3-methylphenyl)ethynyl]-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine 6,6-dioxide

InChI

InChI=1S/C17H15NO2S/c1-13-3-2-4-14(9-13)5-6-15-10-16-12-21(19,20)8-7-17(16)18-11-15/h2-4,9-11H,7-8,12H2,1H3

InChIキー

QSNHNADSPWYHPP-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)C#CC2=CC3=C(CCS(=O)(=O)C3)N=C2

製品の起源

United States

説明

Significance of Heterocyclic Scaffolds in Molecular Sciences

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of molecular sciences. openaccessjournals.comijsrtjournal.comderpharmachemica.com The most common heteroatoms are nitrogen, oxygen, and sulfur, which impart unique physicochemical properties to the molecular framework. ijsrtjournal.comderpharmachemica.com This structural diversity allows heterocyclic compounds to play a fundamental role in biochemistry and pharmacology. openaccessjournals.comijnrd.org It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. ijnrd.orgnih.gov

Heterocyclic scaffolds are pervasive in nature and form the core of numerous essential biomolecules. openaccessjournals.comderpharmachemica.combiolmolchem.com Nucleic acids (DNA and RNA), with their pyrimidine (B1678525) and purine (B94841) bases, are prime examples of nitrogen-containing heterocycles essential for life. openaccessjournals.comderpharmachemica.com Many vitamins, alkaloids, and antibiotics also feature heterocyclic structures, contributing to their potent biological activities. ijraset.commdpi.com Natural products have historically been a rich source of inspiration for medicinal chemistry, with compounds like quinine (B1679958) (containing a quinoline (B57606) ring) and the antioxidant catechin (B1668976) (a flavonoid) demonstrating the therapeutic potential inherent in these scaffolds. openaccessjournals.comijnrd.org The structural motifs found in these natural products are often considered "privileged structures" because they are recurring frameworks in approved drugs. nih.govmdpi.com

In medicinal chemistry, heterocyclic rings are crucial building blocks for developing new therapeutic agents. ijsrtjournal.commdpi.comrroij.com Their inclusion in a molecule can modify properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles. nih.govnih.gov The versatility of heterocyclic scaffolds allows medicinal chemists to design molecules that can act as agonists, antagonists, or enzyme inhibitors with high specificity. rroij.com This adaptability is vital for creating drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. ijnrd.orgijraset.com Furthermore, the development of novel synthetic methodologies has expanded the ability of researchers to create diverse libraries of heterocyclic compounds, accelerating the discovery of new bioactive agents. nih.govacs.org

Prevalence in Bioactive Molecules and Natural Products

Contextualization of Voriconazole within Heterocyclic Chemistry

Voriconazole is a prominent member of the triazole class of heterocyclic compounds, a second-generation antifungal agent that has significantly impacted the treatment of serious fungal infections. nih.govmedwinpublishers.com Its development is a direct result of the evolution of azole-based antifungal research.

The search for effective and less toxic antifungal agents led to the discovery of the azole class of compounds decades after the development of polyenes like amphotericin B. nih.gov Ketoconazole, an imidazole, was the first orally available azole for systemic fungal infections, introduced in the early 1980s. nih.gov This was followed by the first-generation triazoles, fluconazole (B54011) and itraconazole, in the 1990s, which offered an improved safety profile and a broader spectrum of activity. nih.govoup.com

Voriconazole was patented in 1990 and received medical approval in the United States in 2002. wikipedia.org It was developed by Pfizer as a synthetic derivative of fluconazole. medwinpublishers.comoup.com The key structural modification involved replacing one of the triazole rings of fluconazole with a fluorinated pyrimidine and adding an α-methyl group. oup.com This chemical alteration resulted in a compound with a significantly expanded and more potent antifungal spectrum. oup.comresearchgate.net

The development of Voriconazole was driven by the need to overcome the limitations of its predecessors. nih.gov First-generation triazoles had several drawbacks:

Limited Spectrum: Fluconazole, while effective against many Candida species, had a limited spectrum of activity, particularly against molds like Aspergillus. nih.govoup.com

Resistance: The emergence of fungal strains resistant to existing azoles was a growing concern, especially in immunocompromised patients. oup.combohrium.com

Pharmacokinetic Issues: Itraconazole's absorption was problematic, leading to unreliable drug exposure. nih.govoup.com

Research on Voriconazole aimed to fill these gaps by creating a broad-spectrum triazole with potent activity against a wide range of pathogens, including Aspergillus species, and efficacy against fluconazole-resistant strains. nih.govnih.gov Its development marked a significant advance, providing a crucial therapeutic option for life-threatening invasive fungal infections. nih.govnih.gov

Historical Perspectives and Foundational Contributions

Objectives and Scope of Academic Research on Voriconazole

Academic research on Voriconazole has been extensive, focusing on its mechanism of action, pharmacokinetic variability, and the relationship between drug exposure and clinical outcomes. A primary objective of this research is to optimize its use to maximize efficacy while ensuring patient safety. oup.comclinicaltrials.govresearchgate.net

The core mechanism of Voriconazole, like other azoles, is the inhibition of the fungal cytochrome P450 enzyme 14-alpha-lanosterol demethylase (CYP51). nih.govpediatriconcall.comacs.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.comnih.gov By inhibiting this enzyme, Voriconazole disrupts the integrity of the cell membrane, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately inhibits fungal growth. nih.govnih.gov

A significant area of study has been the compound's complex and non-linear pharmacokinetics. drugbank.comnih.gov Research has identified that Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, with contributions from CYP2C9 and CYP3A4. nih.govnih.gov The genetic polymorphisms of CYP2C19 lead to significant inter-individual variability in drug metabolism and exposure, which has been a major focus of clinical pharmacology studies. nih.govnih.gov Consequently, research has explored the utility of therapeutic drug monitoring (TDM) to individualize dosing and maintain plasma concentrations within a therapeutic window, thereby improving treatment success and reducing the risk of concentration-dependent adverse effects. clinicaltrials.govisrctn.comclinicaltrials.gov

Data Tables

Table 1: Examples of Bioactive Heterocyclic Compounds

Compound Name Heterocyclic Core Biological Significance
Quinine Quinoline Antimalarial agent. openaccessjournals.com
Fluoxetine Thiazolopyran Antidepressant drug. openaccessjournals.com
Penicillin β-Lactam Antibiotic.
Histidine Imidazole Essential amino acid. mdpi.com
Tryptophan Indole Essential amino acid. mdpi.com
Ketoconazole Imidazole First-generation antifungal agent. nih.gov

| Fluconazole | Triazole | First-generation antifungal agent. oup.com |

Table 2: Key Research Findings on Voriconazole

Research Area Finding
Mechanism of Action Inhibits fungal cytochrome P450-dependent 14-alpha-lanosterol demethylase, disrupting ergosterol synthesis and fungal cell membrane formation. nih.govpediatriconcall.comdrugbank.com
Spectrum of Activity Broad-spectrum activity against yeasts (Candida spp.) and molds, including invasive Aspergillus spp., Scedosporium spp., and Fusarium spp. nih.govwikipedia.orgdrugbank.com
Metabolism Extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP2C19, and also by CYP2C9 and CYP3A4. nih.govnih.gov
Pharmacokinetics Exhibits non-linear pharmacokinetics, with significant inter-individual variability due to genetic polymorphisms in CYP2C19. drugbank.comnih.gov

| Structure-Activity Relationship | The fluoropyrimidine group and α-methyl group are key structural features that enhance its spectrum and potency compared to fluconazole. oup.com |

Table 3: Compound Names Mentioned in the Article

Compound Name
Amphotericin B
Catechin
Fluconazole
Fluoxetine
Histidine
Itraconazole
Ketoconazole
Penicillin
Quinine
Tryptophan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。